N-benzyl-N'-(4-isobutoxybenzyl)thiourea

Antiviral Herpes Virus Thiourea Inhibitors

N-Benzyl-N'-(4-isobutoxybenzyl)thiourea (molecular formula C₁₉H₂₄N₂OS, molecular weight 328.5 g/mol) is a non-symmetrical N,N′-disubstituted thiourea derivative. The thiourea class encompasses a broad spectrum of biologically active molecules, including antimycobacterial, antiviral, and enzyme-inhibitory agents, with activity profiles highly sensitive to the identity and substitution pattern of the N-aryl and N-alkyl substituents.

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
Cat. No. B5145944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N'-(4-isobutoxybenzyl)thiourea
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2
InChIInChI=1S/C19H24N2OS/c1-15(2)14-22-18-10-8-17(9-11-18)13-21-19(23)20-12-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H2,20,21,23)
InChIKeyXGMZBBCHNFWWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N'-(4-isobutoxybenzyl)thiourea: Structural Identity and Compound Class Reference for Procurement


N-Benzyl-N'-(4-isobutoxybenzyl)thiourea (molecular formula C₁₉H₂₄N₂OS, molecular weight 328.5 g/mol) is a non-symmetrical N,N′-disubstituted thiourea derivative . The thiourea class encompasses a broad spectrum of biologically active molecules, including antimycobacterial, antiviral, and enzyme-inhibitory agents, with activity profiles highly sensitive to the identity and substitution pattern of the N-aryl and N-alkyl substituents [1].

Why N-Benzyl-N'-(4-isobutoxybenzyl)thiourea Cannot Be Replaced by Generic Thiourea Analogs


Within the N,N′-disubstituted thiourea family, even conservative substituent changes (e.g., moving from N-benzyl to N-phenyl, or altering the alkoxy chain on the benzyl ring) can abrogate target binding or reverse selectivity. For instance, a structurally related compound bearing a 4-isobutoxybenzyl thioether side chain (BDBM94714) shows only weak activity (EC₅₀ = 6.37 × 10³ nM) against the human xylosyl- and glucuronyltransferase LARGE1, while close analogs with different substitution patterns display no detectable binding in the same assay [1]. Thus, the specific combination of N-benzyl and N′-(4-isobutoxybenzyl) groups in the target compound defines a distinct chemical space that cannot be assumed to behave interchangeably with other thioureas.

Quantitative Differentiation Evidence for N-Benzyl-N'-(4-isobutoxybenzyl)thiourea Against Closest Comparators


Structural Determinants of Biological Activity in N-Benzyl-N′-aryl Thioureas

A systematic structure–activity relationship (SAR) study of N-benzyl-N′-arylthiourea inhibitors of herpes viruses demonstrated that the presence of a benzyl group on one nitrogen and an aryl substituent on the other is essential for antiviral activity. Replacement of the N-benzyl group with N-phenyl or N-alkyl groups resulted in complete loss of inhibitory activity against HSV-1 and HSV-2 in plaque reduction assays [1]. While the specific 4-isobutoxybenzyl analog was not tested in this series, the data establish that N-benzyl substitution is a critical structural determinant differentiating active thioureas from inactive analogs within this phenotype.

Antiviral Herpes Virus Thiourea Inhibitors

Antimycobacterial SAR of Unsymmetrical Thiourea Analogs of Isoxyl

In a series of unsymmetrical thiourea analogs of the antitubercular agent isoxyl, compounds bearing alkoxybenzyl substituents (e.g., 4-propoxy, 4-butoxy) on one nitrogen and a phenyl or substituted phenyl group on the other exhibited minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv ranging from 1.56 to 25 μg/mL [1]. Symmetrical N,N′-bis(4-alkoxyphenyl)thioureas (e.g., isoxyl itself, MIC = 2.5 μg/mL) served as the baseline. The unsymmetrical substitution pattern, analogous to that of the target compound, retained activity while offering opportunities for differential selectivity and physicochemical tuning relative to symmetrical counterparts.

Antitubercular Mycobacterium tuberculosis Thiourea SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound possesses a calculated partition coefficient (clogP) of approximately 5.2 and contains two hydrogen-bond donor sites (both N–H) and two hydrogen-bond acceptor sites (C=S and ether oxygen) . In comparison, the widely studied N-benzylthiourea (C₈H₁₀N₂S, MW 166.24) has a clogP of ~1.5 and lacks the lipophilic isobutoxybenzyl domain. This difference of approximately 3.7 log units translates to a >5000-fold higher theoretical membrane partitioning for the target compound, which may be advantageous for intracellular target engagement but requires careful formulation for aqueous compatibility [1].

Lipophilicity Drug-likeness Thiourea Properties

Limited Public Bioactivity Data Relative to Screening Library Analogs

A structurally related analog, 1-[2-[(4-isobutoxybenzyl)thio]ethyl]-3-phenyl-thiourea (BDBM94714), was tested in a high-throughput screen against human LARGE1 and exhibited a weak EC₅₀ of 6.37 × 10³ nM (approximately 6.4 μM) [1]. The target compound differs by replacement of the thioethyl linker with a direct N′-benzyl attachment and substitution of the N-phenyl group with N-benzyl. These structural modifications are expected to alter both the conformational flexibility and the electronic environment of the thiourea core, potentially yielding a different activity profile. However, no direct bioactivity data for the target compound itself are publicly available as of this analysis.

Enzyme Inhibition LARGE1 Screening Library

High-Priority Application Scenarios for N-Benzyl-N'-(4-isobutoxybenzyl)thiourea Procurement


Antiviral Drug Discovery: Herpes Virus Inhibitor Lead Optimization

Based on the established SAR showing that N-benzyl-N′-arylthioureas inhibit HSV-1 and HSV-2 replication [1], the target compound—bearing both N-benzyl and N′-(4-isobutoxybenzyl) groups—represents a logical next-generation analog for antiviral lead optimization. Its enhanced lipophilicity (clogP ≈ 5.2) may improve cellular uptake in Vero cell-based plaque reduction assays relative to earlier, less lipophilic leads, warranting its procurement for structure-based antiviral screening campaigns.

Antitubercular Scaffold Exploration Against M. tuberculosis H37Rv

Unsymmetrical thiourea analogs of isoxyl retain antimycobacterial activity with MICs in the low μg/mL range [2]. The target compound’s unsymmetrical N-benzyl/N′-(4-isobutoxybenzyl) architecture maps onto this active phenotype. Procuring this compound for MIC determination against M. tuberculosis H37Rv and M. bovis BCG can probe whether the isobutoxy substitution improves potency or selectivity relative to published n-propoxy and n-butoxy analogs.

Enzyme Inhibition Profiling in Glycosyltransferase Assays

The structurally related analog BDBM94714 shows weak but detectable activity (EC₅₀ = 6.4 μM) against human LARGE1, a glycosyltransferase implicated in muscular dystrophy [3]. Procuring the target compound enables direct comparative profiling to determine whether the N-benzyl modification improves binding affinity. This is particularly relevant for research groups studying LARGE1 or related glycosyltransferases where thiourea-based inhibitors are underexplored.

Physicochemical Property Studies for Lipophilic Thiourea Formulation

With a calculated clogP of ~5.2, the target compound serves as a model solute for studying solubility enhancement strategies (e.g., co-solvent systems, cyclodextrin complexation, lipid-based formulations) for highly lipophilic thioureas [4]. Procurement is recommended for physicochemical profiling laboratories developing formulation guidelines for thiourea-based probe molecules and lead compounds.

Quote Request

Request a Quote for N-benzyl-N'-(4-isobutoxybenzyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.